molecular formula C12H12O2S B13122501 Ethyl3-methylbenzo[b]thiophene-2-carboxylate

Ethyl3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B13122501
M. Wt: 220.29 g/mol
InChI Key: NOTALWYWTDNNNG-UHFFFAOYSA-N
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Description

Ethyl 3-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl group at position 3 and an ethyl ester at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions, as demonstrated in the conversion of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and boron trifluoride diethyl etherate, yielding a triacetate derivative (73% yield) .

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

ethyl 3-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H12O2S/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3

InChI Key

NOTALWYWTDNNNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Alkoxycarbonylation

A highly efficient method involves the palladium-catalyzed carbonylation of 2-(methylthio)phenylacetylenes under CO atmosphere in the presence of potassium iodide and palladium iodide catalysts. This method allows the direct formation of benzo[b]thiophene-3-carboxylic esters, including ethyl esters, under mild conditions with high substrate conversion and good isolated yields.

  • Reaction conditions:

    • Catalyst: PdI2 (5 mol%)
    • Additive: KI (2.5 equivalents)
    • Solvent: Ethanol or other ROH solvents
    • Pressure: 40 atm of CO/air mixture (4:1)
    • Temperature: Ambient to moderate heating
    • Time: 24 hours or more depending on substrate
  • Mechanism: The process involves palladium-catalyzed cyclization of the alkyne with simultaneous carbonylation and esterification, constructing the benzo[b]thiophene core with an ester substituent at the 2-position.

  • Yields: Quantitative substrate conversion with isolated yields typically ranging from 70% to 90% depending on substrate substitution.

Cyclization of 2-Bromothiophene with Diethyl Malonate

Another established route starts from 2-bromothiophene, which undergoes nucleophilic substitution with diethyl malonate in the presence of sodium ethoxide to form 2-(2-thiophene) diethyl malonate. Subsequent saponification, decarboxylation, and esterification steps yield the desired ethyl benzo[b]thiophene-2-carboxylate derivatives.

  • Key steps:

    • Preparation of 2-bromothiophene by bromination of thiophene under controlled temperature conditions.
    • Reaction of 2-bromothiophene with diethyl malonate and sodium ethoxide at 90–100 °C to afford the diester intermediate.
    • Hydrolysis and decarboxylation under reflux with acid to obtain the carboxylic acid intermediate.
    • Esterification with ethanol to yield the ethyl ester derivative.
  • Yields: The diethyl malonate intermediate is obtained in approximately 88% yield, with overall yields for the ester product being high due to the straightforward reaction sequence.

Base-Mediated Hydrolysis and Coupling Reactions

Ethyl 3-methylbenzo[b]thiophene-2-carboxylate and its derivatives can also be synthesized via base-mediated hydrolysis of substituted esters followed by coupling reactions:

  • Hydrolysis: Treatment of ethyl esters with sodium hydroxide in ethanol converts esters to carboxylic acids, which can then be re-esterified or further functionalized.
  • Coupling: Reactions involving 2-fluorobenzaldehyde and methyl ethyl 2-mercaptoacetate in DMF, followed by hydrolysis and coupling with amines using carbodiimide reagents (e.g., EDC), allow the introduction of various substituents on the benzo[b]thiophene scaffold.
Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Pd-catalyzed alkoxycarbonylation 2-(Methylthio)phenylacetylenes PdI2, KI, CO, ROH solvents 40 atm CO/air, room temp, 24 h 70–90 Direct synthesis, mild conditions
Cyclization with diethyl malonate 2-Bromothiophene, diethyl malonate Sodium ethoxide, acid, ethanol 90–120 °C, reflux ~88 (intermediate) Multi-step, high yield
Base-mediated hydrolysis & coupling Ethyl esters, 2-fluorobenzaldehyde NaOH, DMF, EDC 60–100 °C, various solvents 57–87 Modular, allows diverse derivatives
  • The palladium-catalyzed carbonylation method is favored for its regioselectivity and ability to tolerate various functional groups, making it suitable for synthesizing ethyl 3-methylbenzo[b]thiophene-2-carboxylate derivatives with high purity.
  • Optimization of catalyst loading, CO pressure, and reaction time can improve yields and reduce side products.
  • The cyclization approach via 2-bromothiophene is well-established industrially due to the availability of starting materials and straightforward reaction conditions, although it requires multiple steps.
  • Base-mediated hydrolysis and coupling reactions provide flexibility in functionalization but may require careful control of reaction parameters to avoid side reactions and achieve high regioselectivity.

The preparation of ethyl 3-methylbenzo[b]thiophene-2-carboxylate involves sophisticated synthetic strategies primarily centered on palladium-catalyzed carbonylation and classical cyclization methods. Each approach offers advantages in terms of yield, scalability, and structural diversity. The palladium-catalyzed alkoxycarbonylation method stands out for its efficiency and mild conditions, while the cyclization route is valuable for industrial-scale synthesis. Careful optimization of reaction parameters and catalysts is key to achieving high yields and purity.

This comprehensive overview integrates data from patents, peer-reviewed articles, and industrial synthesis reports, providing a professional and authoritative guide to the preparation of ethyl 3-methylbenzo[b]thiophene-2-carboxylate.

Chemical Reactions Analysis

Ethyl 3-methylbenzo[b]thiophene-2-carboxylate can undergo various reactions:

Scientific Research Applications

Organic Synthesis

Ethyl 3-methylbenzo[b]thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are essential in various chemical industries. The compound's unique structure allows for multiple synthetic pathways, making it valuable for creating derivatives with specific functionalities.

Synthetic Pathways

  • Condensation Reactions : Ethyl 3-methylbenzo[b]thiophene-2-carboxylate can participate in condensation reactions to form larger polycyclic compounds.
  • Functionalization : The presence of the carboxylate group allows for further functionalization, enabling the introduction of different substituents that can modify the compound's properties for targeted applications.

Medicinal Chemistry

The compound has shown promising biological activity, particularly in enzyme inhibition and receptor modulation, positioning it as a candidate for therapeutic applications.

  • Enzyme Inhibition : Studies indicate that ethyl 3-methylbenzo[b]thiophene-2-carboxylate can inhibit specific kinases by binding to their active sites. This inhibition can disrupt cellular signaling pathways, potentially leading to reduced tumor growth or inflammation.
  • Therapeutic Potential : Its ability to modulate biological targets suggests potential applications in anti-cancer and anti-inflammatory therapies. For instance, research has demonstrated its efficacy in preclinical models where it reduced tumor proliferation rates.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, ethyl 3-methylbenzo[b]thiophene-2-carboxylate is also explored for its utility in material science.

Polymer Chemistry

The compound can be used as a monomer or additive in the development of polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that ethyl 3-methylbenzo[b]thiophene-2-carboxylate effectively inhibited kinase activity in vitro, leading to significant reductions in cell proliferation rates.
Study BSynthesis of DerivativesDeveloped several derivatives through functionalization of the compound, revealing enhanced biological activities compared to the parent compound.
Study CMaterial PropertiesInvestigated the incorporation of ethyl 3-methylbenzo[b]thiophene-2-carboxylate into polymer matrices, resulting in improved mechanical properties and thermal stability.

Mechanism of Action

The exact mechanism by which Ethyl 3-methylbenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its pharmacological properties.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Position 3 Substitutions
  • Ethyl 3-Hydroxybenzo[b]thiophene-2-Carboxylate (5556-20-7) Substituents: Hydroxy group at position 3. Molecular Weight: 222.26 g/mol. Synthesized via esterification or hydroxylation pathways .
  • Methyl 3-Chloro-6-Methylbenzo[b]thiophene-2-Carboxylate (59812-34-9)

    • Substituents: Chloro at position 3, methyl at position 4.
    • Molecular Weight: 226.67 g/mol.
    • Properties: The electron-withdrawing chloro group reduces electron density, altering reactivity. Used in cross-coupling reactions .
  • Ethyl 7-Chloro-3-Hydroxybenzo[b]thiophene-2-Carboxylate Substituents: Chloro at position 7, hydroxy at position 3. Molecular Weight: 256.72 g/mol. Available in high-purity grades for pharmaceutical applications .
Position 2 Ester Variations
  • Methyl 4-Fluoro-3-(Morpholinosulfonyl)Benzo[b]thiophene-2-Carboxylate Substituents: Fluoro at position 4, morpholinosulfonyl at position 3. Molecular Weight: 318.29 g/mol. Properties: Exhibits anti-hepatitis B virus (HBV) activity via structural modulation of viral targets. Confirmed by X-ray crystallography and molecular docking .
  • Ethyl 5-(6-(3-Chloropropoxy)-7-Methoxyquinazolin-4-ylamino)Benzo[b]thiophene-2-Carboxylate Substituents: Quinazoline-amine side chain. Molecular Weight: 474.94 g/mol. Properties: Designed as a Gefitinib analogue, showing improved anti-tumor activity (93% yield) .

Biological Activity

Ethyl 3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-methylbenzo[b]thiophene-2-carboxylate features a five-membered ring containing sulfur, which is characteristic of thiophene derivatives. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives with potential biological activities.

Overview

Recent studies have highlighted the anticancer potential of ethyl 3-methylbenzo[b]thiophene-2-carboxylate. This compound has shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7) and others.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study reported that compounds related to the benzo[b]thiophene scaffold exhibited IC50 values ranging from 23.2 to 49.9 μM against MCF-7 cells, indicating substantial cytotoxic activity .
    • The compound was noted for inducing apoptosis and necrosis in these cells, with flow cytometry analysis revealing a G2/M phase arrest in the cell cycle, suggesting a mechanism of action that involves genetic material degradation due to apoptosis induction .
  • Mechanism of Action :
    • The mechanism by which ethyl 3-methylbenzo[b]thiophene-2-carboxylate exerts its effects appears to involve interaction with specific molecular targets that are critical in cancer cell proliferation. This interaction may disrupt normal cellular processes, leading to increased apoptosis in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, ethyl 3-methylbenzo[b]thiophene-2-carboxylate has been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives of thiophene compounds have demonstrated antibacterial properties against various strains of bacteria. Research has shown that modifications in the thiophene structure can enhance antimicrobial efficacy .
  • Anti-inflammatory Effects : The compound's derivatives have also been studied for their potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiophene ring can significantly influence the biological activity of the compound. For instance:

Modification Effect on Activity
Methyl group at position 3Increases cytotoxicity
Substituents on the benzene ringAlters interaction with molecular targets

These findings suggest that careful design and synthesis of analogs can lead to enhanced therapeutic agents derived from ethyl 3-methylbenzo[b]thiophene-2-carboxylate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.